Ramatroban

Übersicht

Beschreibung

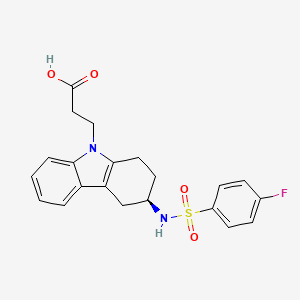

Ramatroban ist eine pharmakologische Verbindung, die für ihre Rolle als Thromboxan-Rezeptor-Antagonist und DP2-Rezeptor-Antagonist bekannt ist . Es wird hauptsächlich zur Behandlung von koronarer Herzkrankheit und Asthma eingesetzt . This compound wurde von Bayer AG entwickelt und in Japan unter dem Handelsnamen Baynas vermarktet .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Tetrahydrocarbazol-Rest umfasst. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Tetrahydrocarbazol-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen zur Bildung der Tetrahydrocarbazol-Struktur.

Einführung der Fluorphenylsulfonylgruppe: Die Fluorphenylsulfonylgruppe wird durch eine Sulfonierungsreaktion eingeführt.

Bildung des Propansäure-Restes:

Industrielle Produktionsmethoden für this compound beinhalten typischerweise die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle umfassen .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine und Alkohole umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können die Fluorphenylsulfonylgruppe modifizieren.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Thromboxan-Rezeptoren und DP2-Rezeptoren antagonisiert. Durch die Blockierung dieser Rezeptoren hemmt this compound die proinflammatorischen und prothrombotischen Wirkungen von Prostaglandin D2 und Thromboxan A2 . Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie Asthma und koronarer Herzkrankheit, bei denen Entzündungen und Thrombosen eine entscheidende Rolle spielen .

Wissenschaftliche Forschungsanwendungen

Ramatroban has a wide range of scientific research applications:

Medicine: It is used in the treatment of coronary artery disease and asthma.

Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetrahydrocarbazole derivatives.

Wirkmechanismus

Target of Action

Ramatroban primarily targets the Prostaglandin D2 receptor 2 (DP2) and the Thromboxane A2 receptor (TP) . These receptors play a crucial role in inflammatory responses and thrombosis, respectively .

Mode of Action

This compound acts as a dual antagonist for the DP2 and TP receptors . By blocking these receptors, this compound inhibits the pro-inflammatory and prothrombotic effects of Prostaglandin D2 (PGD2) and Thromboxane A2 (TxA2), respectively .

Biochemical Pathways

This compound’s action on the DP2 and TP receptors affects several biochemical pathways. It inhibits the release of pro-inflammatory cytokines, the activation of Th cells (Th1 and Th17), and the recruitment of immune cells . It also reduces the expression of pro-inflammatory genes . Furthermore, it mitigates the thromboinflammatory dysregulation seen in conditions like COVID-19 .

Pharmacokinetics

It’s known that this compound is orally bioavailable , suggesting good absorption. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

This compound’s antagonistic action on DP2 and TP receptors leads to a reduction in inflammation and thrombosis . It has been observed to improve vascular responsiveness, inhibit endothelial surface expression of ICAM-1 and VCAM-1, inhibit MCP-1 expression in response to TNF-α or platelet activating factor, and inhibit macrophage infiltration . In COVID-19 patients, it has been reported to lead to rapid improvement in oxygen saturation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the SARS-CoV-2 virus can stimulate the production of PGD2 and TxA2, which are the targets of this compound . Therefore, the presence of this virus could potentially enhance the drug’s efficacy.

Biochemische Analyse

Biochemical Properties

Ramatroban plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is classified as an organic anion . The metabolism of this compound is mediated by both oxidation and glucuronidation, yielding hydrophilic metabolites predominantly excreted via the biliary/fecal route .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits dose-proportional oral exposure, no accumulation or inhibition of metabolism, and incomplete bioavailability as a result of presystemic metabolism in rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Vorbereitungsmethoden

The synthesis of Ramatroban involves several steps, starting with the preparation of the core structure, which includes a tetrahydrocarbazole moiety. The synthetic route typically involves the following steps:

Formation of the Tetrahydrocarbazole Core: This step involves the cyclization of appropriate precursors to form the tetrahydrocarbazole structure.

Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is introduced through a sulfonylation reaction.

Formation of the Propanoic Acid Moiety:

Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Ramatroban undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines and alcohols.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the fluorophenylsulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Ramatroban ist einzigartig in seiner dualen antagonistischen Wirkung auf Thromboxan- und DP2-Rezeptoren. Ähnliche Verbindungen umfassen:

Diclofenac: Ein nichtsteroidales Antirheumatikum (NSAR), das auch eine Thromboxan-Rezeptor-Antagonismus aufweist.

L-670596: Ein weiterer Thromboxan-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

Im Vergleich zu diesen Verbindungen macht Ramatrobans duale Wirkung sowohl auf Thromboxan- als auch auf DP2-Rezeptoren es besonders effektiv bei der Behandlung von Erkrankungen, die sowohl Entzündungen als auch Thrombosen beinhalten .

Eigenschaften

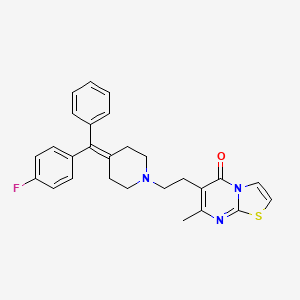

IUPAC Name |

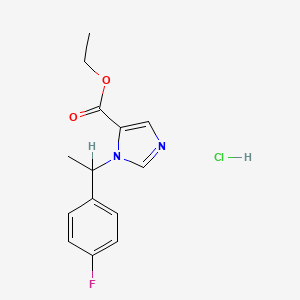

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXDSHIEDAPSSA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046685 | |

| Record name | Ramatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116649-85-5 | |

| Record name | Ramatroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116649-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramatroban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ramatroban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMATROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)

![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)